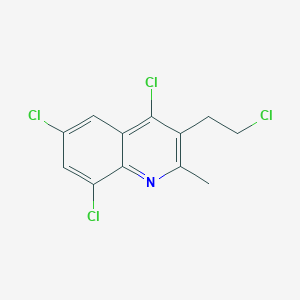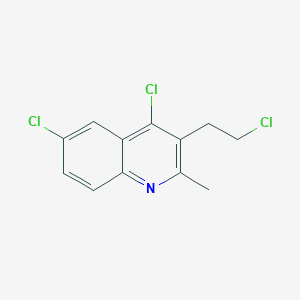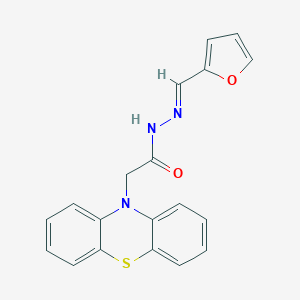![molecular formula C13H10ClNO3S B293222 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene, also known as 4-CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This inhibition leads to the death of cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene in laboratory experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation is that the compound is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. One area of research is the development of more effective methods for administering the compound, such as through the use of nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
In conclusion, 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is a chemical compound that has shown potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area has the potential to lead to the development of new and effective treatments for these diseases.
Métodos De Síntesis
The synthesis of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene involves a multi-step process that includes the reaction of 4-chloro-1-methoxy-2-nitrobenzene with thiourea to produce 4-chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. This reaction is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-cancer properties, specifically against colon cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H10ClNO3S |
|---|---|
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
4-chloro-1-methoxy-2-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-11-7-6-9(14)8-13(11)19-12-5-3-2-4-10(12)15(16)17/h2-8H,1H3 |
Clave InChI |
RHZLODPCROZXKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)


![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
